mk-1064

Descripción general

Descripción

MK-1064 is under investigation in clinical trial NCT02549014 (A Single Dose Study of the Safety, Pharmacokinetics and Pharmacodynamics of this compound (this compound-001)).

Aplicaciones Científicas De Investigación

Antagonista del Receptor Orexin 2

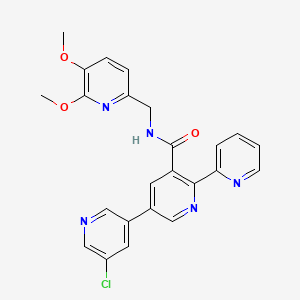

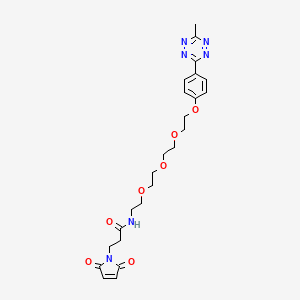

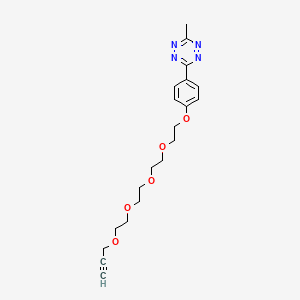

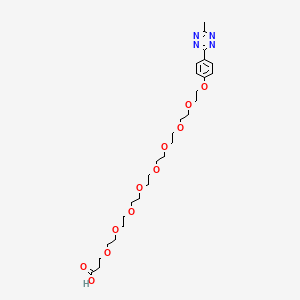

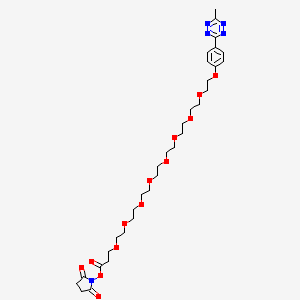

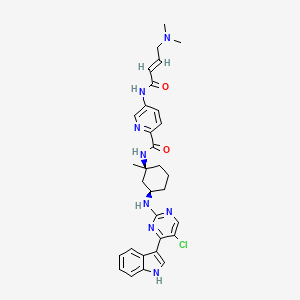

MK-1064 es un antagonista potente, selectivo y oralmente activo del receptor Orexin OX2 {svg_1}. Se ha utilizado en investigación para el tratamiento del insomnio {svg_2}.

Regulación del Sueño

Se ha demostrado que this compound reduce la cantidad de tiempo dedicado a la vigilia activa y aumenta el tiempo dedicado al sueño de movimientos oculares rápidos (REM) y al sueño de ondas lentas (SMS) en ratones, ratas, perros y monos rhesus {svg_3}.

Inhibición de la Respuesta al Estrés

Se ha encontrado que this compound inhibe los aumentos inducidos por el estrés de restricción en los niveles de hormona adrenocorticotrópica (ACTH) en plasma y el comportamiento de lucha, así como las disminuciones en el peso corporal, en ratas {svg_4}.

Imagen Biomédica

This compound se ha utilizado en el diseño de un espectrómetro de imágenes Raman con sonda de fibra dispersiva de 1064 nm {svg_5}. Los beneficios de la excitación de 1064 nm para aplicaciones biomédicas incluyen una mayor supresión del fondo de fluorescencia y una penetración tisular más profunda {svg_6}.

Detección del Cáncer

Se ha demostrado el rendimiento del instrumento de 1064 nm en la detección del cáncer en resecciones de vejiga humana {svg_7}. Las imágenes Raman con excitación de 1064 nm se recopilaron ex vivo de especímenes de vejiga tumoral y no tumoral humanos {svg_8}.

Imágenes Raman Hiperspectrales

Los hallazgos del estudio utilizando this compound son prometedores para futuras imágenes Raman hiperspectrales clínicas, en particular para especímenes con un fondo de fluorescencia intenso {svg_9}.

Mecanismo De Acción

Target of Action

MK-1064, also known as 5’‘-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide, is a selective and orally active antagonist of the Orexin 2 receptor (OX2R) . The OX2R is a G-protein coupled receptor that is predominantly expressed in the brain and plays a crucial role in arousal and wakefulness .

Mode of Action

As an OX2R antagonist, this compound binds to the OX2R and inhibits its activity . This inhibition disrupts the signaling of orexin neuropeptides, which are key regulators of sleep and wakefulness . By blocking the action of orexins at the OX2R, this compound promotes sleep and increases both rapid eye movement (REM) and non-REM (NREM) sleep .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the orexin signaling pathway. Orexin neuropeptides A and B, produced in the hypothalamus, bind to and activate the OX2R, promoting arousal and wakefulness . By antagonizing the OX2R, this compound disrupts this pathway, reducing wakefulness and promoting sleep .

Pharmacokinetics

It is known that this compound is orally active, suggesting good bioavailability

Result of Action

The primary molecular effect of this compound is the antagonism of the OX2R, leading to a decrease in orexin-mediated arousal . At the cellular level, this results in an overall promotion of sleep, with increases in both REM and NREM sleep . Preclinical studies have shown that this compound can normalize the hyperarousal phenotype observed in certain animal models .

Análisis Bioquímico

Biochemical Properties

MK-1064 specifically targets the OX2R . The OX2R is a G-protein coupled receptor that binds to the neuropeptides orexin A and orexin B . By antagonizing this receptor, this compound can modulate the biochemical reactions associated with the orexin system .

Cellular Effects

This compound has been shown to influence various cellular processes, primarily those related to sleep regulation . It promotes sleep and increases both rapid eye movement (REM) and non-REM (NREM) sleep in rats at OX2R occupancies higher than the range observed for dual orexin receptor antagonists .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the OX2R, thereby inhibiting the actions of orexin neuropeptides . This inhibition can lead to changes in gene expression and cellular signaling pathways, particularly those involved in arousal and wakefulness .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on sleep patterns . It reduces wakefulness and increases NREM and total sleep time . The long-term effects of this compound on cellular function have not been fully elucidated.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At a dose of 30 mg/kg, this compound was found to normalize the hyperarousal phenotype of male rTg4510 mice .

Metabolic Pathways

As an antagonist of the OX2R, it is likely to interact with enzymes and cofactors involved in the orexin signaling pathway .

Subcellular Localization

Given its role as an OX2R antagonist, it is likely to be localized in the cell membrane where the OX2R is expressed .

Propiedades

IUPAC Name |

5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O3/c1-32-21-7-6-18(30-24(21)33-2)14-29-23(31)19-10-16(15-9-17(25)13-26-11-15)12-28-22(19)20-5-3-4-8-27-20/h3-13H,14H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTWQGHVNRYNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CNC(=O)C2=C(N=CC(=C2)C3=CC(=CN=C3)Cl)C4=CC=CC=N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207253-08-4 | |

| Record name | MK-1064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207253084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-1064 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5''-chloro-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-[2,2':5',3''-terpyridine]-3'-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-1064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O812716S9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)